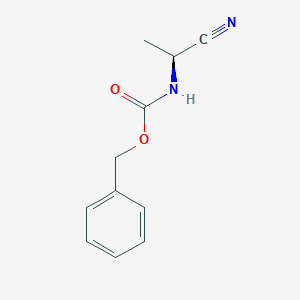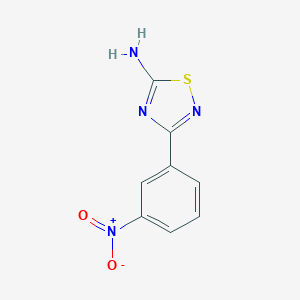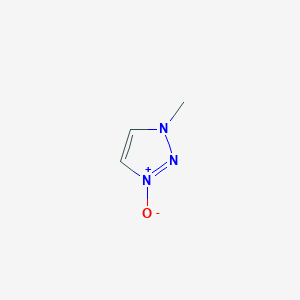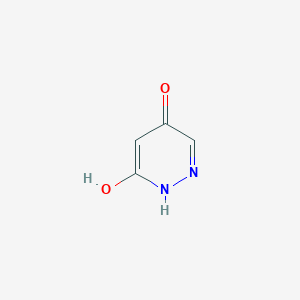
3,5-Pyridazinediol
説明
3,5-Pyridazinediol is a chemical compound with the molecular formula C4H4N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3,5-Pyridazinediol, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the design and synthesis of novel derivatives of pyrimidothienopyridazine .Molecular Structure Analysis
The molecular structure of 3,5-Pyridazinediol is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The molecular weight of 3,5-Pyridazinediol is approximately 112.087 Da .Chemical Reactions Analysis
3,6-Pyridazinediol, a related compound, has been found to react with iron(III) in an acid medium to give a pink color. This color reaction is specific for iron(III) and obeys Beer’s law .科学的研究の応用
Organic Synthesis and Chemical Biology
3,5-Pyridazinediol derivatives, such as 3,6-pyridazinediones, have been extensively utilized in organic synthesis and chemical biology. These compounds serve as pivotal intermediates in the construction of complex molecules due to their unique chemical properties. For example, Lee, Maruani, and Chudasama (2016) highlighted the utility of 3,6-pyridazinediones in various fields of organic synthesis, medicinal chemistry, and chemical biology, emphasizing their role in the development of new synthetic pathways and the exploration of biological activities (Lee, Maruani, & Chudasama, 2016).
Metal Coordination Chemistry
Pyridazinone and its derivatives exhibit a remarkable ability to coordinate with metals, forming complexes with potential applications in catalysis and material science. For instance, research by Hoogenboom, Moore, and Schubert (2006) demonstrated the synthesis of pyridazine derivatives that self-assemble into gridlike metal complexes with copper(I) or silver(I) ions, showcasing the potential of these compounds in the development of novel materials and catalytic systems (Hoogenboom, Moore, & Schubert, 2006).
Anticancer Activity
A fascinating application of 3,5-Pyridazinediol derivatives is in the synthesis of compounds with potent anticancer activities. Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives and demonstrated their potential antioxidant activity, indicating their relevance in the development of new anticancer agents (Mehvish & Kumar, 2022).
Antimicrobial Agents
The synthesis of novel bioactive compounds with potential antimicrobial activities against antibiotic-resistant bacteria is another critical application of 3,5-Pyridazinediol derivatives. Abu-Melha et al. (2020) reported the development of novel 1-thiazolyl-pyridazinedione derivatives via eco-friendly synthesis methods, highlighting their efficacy as antimicrobial agents (Abu-Melha et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4-hydroxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOJGQWOSFQJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716037 | |
| Record name | 5-Hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,5-diol | |
CAS RN |
17285-29-9 | |
| Record name | 17285-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



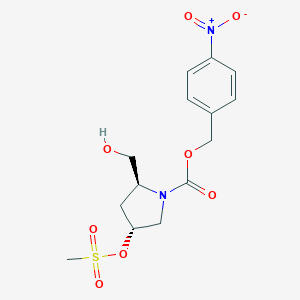
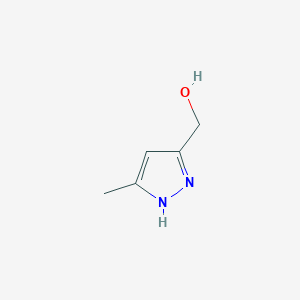
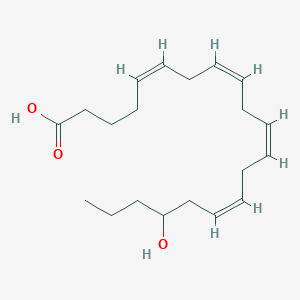
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
